

A Comprehensive Technical Guide to 1-(2-Hydroxy-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-(2-Hydroxy-3-methoxyphenyl)ethanone
Cat. No.:	B043215

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

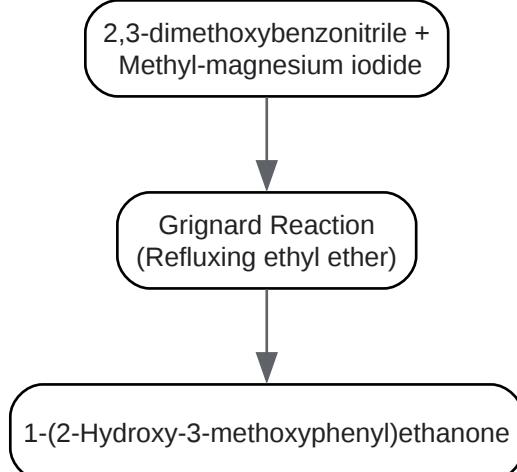
1-(2-Hydroxy-3-methoxyphenyl)ethanone, a substituted acetophenone, is a valuable chemical intermediate in the synthesis of various organic compounds. Its structural features, including a hydroxyl and a methoxy group on the phenyl ring, make it a subject of interest for potential biological activities. This technical guide provides an in-depth overview of its chemical properties, synthesis, and potential pharmacological relevance, with a focus on its utility for professionals in the fields of chemical research and drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of **1-(2-Hydroxy-3-methoxyphenyl)ethanone** are summarized in the table below, providing a quick reference for experimental planning and analysis.

Property	Value	Reference
IUPAC Name	1-(2-Hydroxy-3-methoxyphenyl)ethanone	[1] [2]
Synonyms	2'-Hydroxy-3'-methoxyacetophenone, Ethanone, 1-(2-hydroxy-3-methoxyphenyl)-	[1] [3]
CAS Number	703-98-0	[1]
Molecular Formula	C ₉ H ₁₀ O ₃	[1]
Molecular Weight	166.17 g/mol	[1]
Melting Point	54 °C	[1]
Boiling Point	247.2±20.0 °C (Predicted)	[1]
Density	1.158±0.06 g/cm ³ (Predicted)	[1]
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol	[1]
pKa	10.17±0.10 (Predicted)	[1]
Appearance	Pale Yellow to Light Yellow Solid	[1]

Synthesis and Experimental Protocols


The synthesis of **1-(2-Hydroxy-3-methoxyphenyl)ethanone** can be achieved through various organic chemistry reactions. One documented method involves the Grignard reaction.

Synthesis via Grignard Reaction

A common synthetic route to **1-(2-Hydroxy-3-methoxyphenyl)ethanone** involves the reaction of 2,3-dimethoxybenzonitrile with a methyl-magnesium iodide Grignard reagent in refluxing ethyl ether. This method has been reported to yield the desired product.[\[1\]](#)

Experimental Workflow for Synthesis

Synthesis Workflow of 1-(2-Hydroxy-3-methoxyphenyl)ethanone

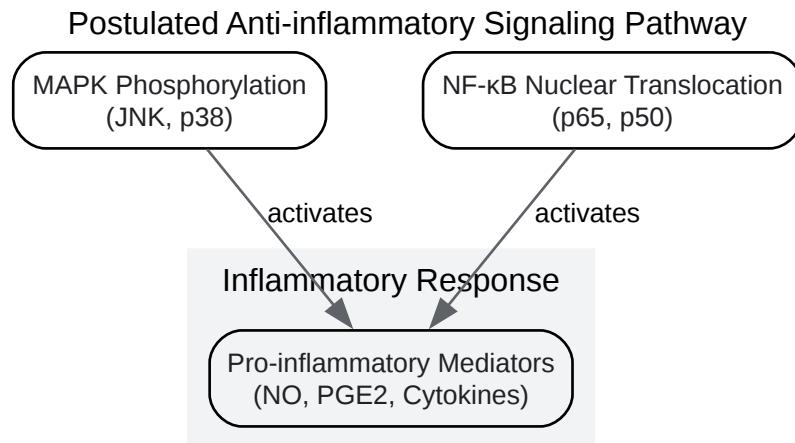
[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1-(2-Hydroxy-3-methoxyphenyl)ethanone**.

Spectroscopic Data

Characterization of **1-(2-Hydroxy-3-methoxyphenyl)ethanone** is typically performed using standard spectroscopic techniques. While detailed spectra are best sourced from spectral databases, the expected key identifiers are outlined below.

Spectroscopic Technique	Expected Features
¹ H NMR	Signals corresponding to aromatic protons, a methoxy group, a hydroxyl group, and an acetyl group.
¹³ C NMR	Resonances for the carbonyl carbon, aromatic carbons (both substituted and unsubstituted), and the carbons of the methoxy and acetyl groups.
IR Spectroscopy	Characteristic absorption bands for the hydroxyl (O-H) stretch, carbonyl (C=O) stretch, and aromatic C-H and C=C stretches.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.


Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of **1-(2-Hydroxy-3-methoxyphenyl)ethanone** are limited in the public domain, research on structurally similar compounds provides valuable insights into its potential pharmacological effects. A closely related compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been shown to suppress pro-inflammatory responses in activated microglia.^[4] This suppression is achieved by blocking the phosphorylation of mitogen-activated protein kinase (MAPK) molecules (JNK and p38) and inhibiting the nuclear translocation of NF-κB subunits (p65 and p50).^[4]

Given the structural similarities, it is plausible that **1-(2-Hydroxy-3-methoxyphenyl)ethanone** could exhibit similar anti-inflammatory properties by modulating the NF-κB and MAPK signaling pathways.

Postulated Anti-inflammatory Signaling Pathway

The following diagram illustrates the potential mechanism of action based on the activity of a structurally related compound.

[Click to download full resolution via product page](#)

Caption: Postulated anti-inflammatory mechanism via MAPK and NF-κB pathways.

Applications in Drug Discovery and Development

Substituted acetophenones are precursors in the synthesis of a wide range of biologically active molecules. **1-(2-Hydroxy-3-methoxyphenyl)ethanone** can be used in the synthesis of compounds such as 4'-Hydroxy-3-methoxyflavones, which have shown potent antipicornavirus activity.[1][5] The structural motif is also found in compounds investigated for their anti-inflammatory and anticancer properties.[4][6]

Conclusion

1-(2-Hydroxy-3-methoxyphenyl)ethanone is a versatile chemical intermediate with well-defined physicochemical properties. Its synthesis is achievable through established organic reactions, and its structure lends itself to further chemical modifications for the development of novel compounds. The potential for this molecule to modulate key inflammatory signaling pathways, as suggested by studies on related compounds, makes it a person of interest for further investigation in drug discovery and development programs. This guide provides a foundational resource for researchers and scientists working with this and related chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(2-hydroxy-3-methoxy-phenyl)ethanone | 703-98-0 [chemicalbook.com]
- 2. 1-(2-Hydroxy-3-methoxyphenyl)ethanone | CAS Number 703-98-0 [klivon.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(2-Hydroxy-3-methoxyphenyl)ethanone | 703-98-0-Molbase [molbase.com]
- 6. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 1-(2-Hydroxy-3-methoxyphenyl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b043215#iupac-name-for-1-2-hydroxy-3-methoxyphenyl-ethanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com